molecular formula C15H18ClN3O B039007 Cyproconazole CAS No. 113096-99-4

Cyproconazole

Cat. No.: B039007
CAS No.: 113096-99-4
M. Wt: 291.77 g/mol
InChI Key: UFNOUKDBUJZYDE-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol , is an azole compound fungicide . It is commonly used for various purposes, including wood preservation and protection of fruits, vegetables, and crops .

Preparation Methods

Synthetic Routes:: The synthetic route to cyproconazole involves several steps. One common method includes the following reactions:

    Cyclopropanation: The cyclopropane ring is introduced using a cyclopropanation reaction.

    Triazole Formation: The triazole ring is formed by reacting with a triazole precursor.

    Chlorination: The final step involves chlorination to introduce the chlorine atom.

Industrial Production:: this compound is industrially produced using efficient synthetic processes. The exact conditions and methods may vary depending on the manufacturer, but the overall approach remains consistent.

Chemical Reactions Analysis

Reactions:: Cyproconazole can undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution
Common Reagents and Conditions::
  • Oxidation : Typically involves oxidizing agents such as peroxides or metal catalysts.
  • Reduction : Reduction reactions use reducing agents like hydrides or metals.
  • Substitution : Substitution reactions occur with nucleophiles (e.g., amines, thiols).

Major Products:: The major products formed from these reactions include different derivatives of this compound, each with specific properties and applications.

Scientific Research Applications

Cyproconazole finds applications in various fields:

  • Agriculture : Effective against powdery mildew, rust, and apple scab in cereal crops, fruit trees, and grapes.
  • Wood Preservation : Used as a preservative for wood.
  • Biological Research : Investigated for its effects on plant growth and disease resistance.

Mechanism of Action

Cyproconazole acts as a sterol demethylation inhibitor . It interferes with the biosynthesis of ergosterol, a crucial component of fungal cell membranes. By disrupting ergosterol production, it inhibits fungal growth and development.

Comparison with Similar Compounds

Cyproconazole stands out due to its effectiveness against a wide range of fungal pathogens. Similar compounds include other azole fungicides like propiconazole and tebuconazole .

Properties

IUPAC Name

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNOUKDBUJZYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032601
Record name Cyproconazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

>250 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.25 g/cu cm
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.59X10-7 mm Hg at 25 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless crystals from hexane/CH2Cl2, Colorless solid

CAS No.

94361-06-5
Record name Cyproconazole
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URL https://commonchemistry.cas.org/detail?cas_rn=94361-06-5
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Record name Cyproconazole [ISO]
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Record name Cyproconazole
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Record name 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl)
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Record name CYPROCONAZOLE
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Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

106.2-106.9 °C
Record name CYPROCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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